molecular formula C11H10FN3O2 B1520113 6-amino-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione CAS No. 639780-60-2

6-amino-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1520113
M. Wt: 235.21 g/mol
InChI Key: ZSJFGZJVIGGQKW-UHFFFAOYSA-N
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Description

6-amino-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione, also known as 6-FBP, is an organic compound belonging to the pyrimidine family of molecules. It is a white crystalline solid that is soluble in water and organic solvents. 6-FBP has been widely studied for its potential applications in scientific research, due to its unique chemical structure and properties.

Scientific Research Applications

Herbicidal Activity

Pyrimidine derivatives have been synthesized and evaluated for their herbicidal activities. For instance, compounds with trifluoromethyl pyrimidine dione structure exhibited significant herbicidal activity against certain plant species, indicating the potential of pyrimidine derivatives in agricultural applications (Yang Huazheng, 2013).

Urease Inhibition

Research on pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives has shown that some compounds possess urease inhibitory activity, suggesting their utility in addressing diseases related to urease enzyme activity (A. Rauf et al., 2010).

Antimicrobial and Antitumor Activity

Pyrimidine derivatives have also been studied for their antimicrobial and antitumor activities. Novel syntheses have led to compounds that show promise as potential antimicrobial and antitumor agents, highlighting the versatility of pyrimidine scaffolds in drug discovery (S. Raić-Malić et al., 2000).

Optical and Nonlinear Optical Properties

Pyrimidine-based compounds have been synthesized and characterized for their potential in optical, nonlinear optical, and drug discovery applications. Computational and experimental studies suggest these derivatives could be efficient candidates for NLO device fabrications, indicating their utility in materials science (B. Mohan et al., 2020).

Hydrogen-bonded Supramolecular Assemblies

Pyrimidine derivatives have been utilized in the formation of novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies demonstrate the potential of pyrimidine compounds in the development of complex molecular architectures with applications in molecular recognition and self-assembly processes (M. Fonari et al., 2004).

properties

IUPAC Name

6-amino-3-[(2-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c12-8-4-2-1-3-7(8)6-15-10(16)5-9(13)14-11(15)17/h1-5H,6,13H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJFGZJVIGGQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=C(NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione

Synthesis routes and methods

Procedure details

A mixture of 4-amino-2,6-dihydroxypyrimidine (10 g, 79.0 mmol), ammonium sulfate (570 mg, 3.95 mmol), and hexamethyldisilizane (60 mL, 292.3 mmol) was heated to reflux for 3.25 h. At this time, the reaction was cooled to 25° C. and concentrated in vacuo to afford a white solid. The solid was mixed with toluene (12 mL) under argon and then treated with 2-fluorobenzyl bromide (12.6 mL, 102.7 mmol) and iodine (470 mg, 1.58 mmol). This mixture was heated to reflux for 2 h. A brown suspension was formed. The reaction was stirred at 25° C. overnight. At this time, the reaction mixture was cooled to 0° C. and then treated with a solution of sodium thiosulfate (2.47 g in 40 mL of water). A very thick suspension formed which needed to be stirred by hand. The solids were broken up with a spatula. The mixture was then treated with a saturated aqueous sodium bicarbonate solution (300 mL) and was stirred at 0° C. for 30 min. The resulting solid was collected by filtration and washed well with water, toluene, and then ether. The solid was then dried in vacuo to afford 6-amino-3-(2-fluoro-benzyl)-1H-pyrimidine-2,4-dione (20.80 g, quant.) as a tan solid; LRMS for C11H10FN3O2S(M+H)+ at m/z=236.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
570 mg
Type
catalyst
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
470 mg
Type
catalyst
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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